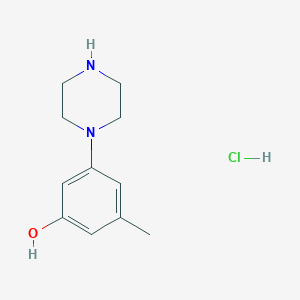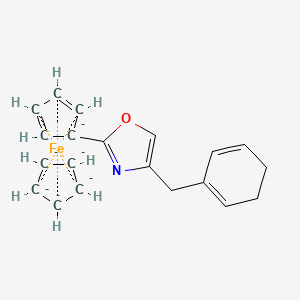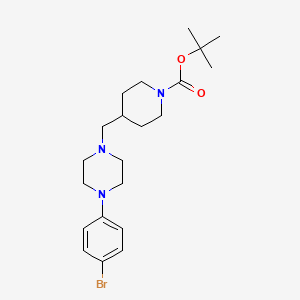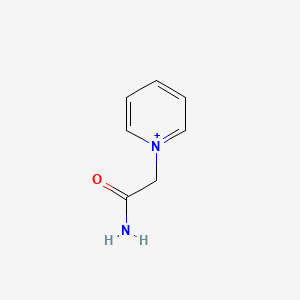
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole is a chemical compound with the molecular formula C12H12ClFN2O and a molecular weight of 254.69 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the indazole ring, along with a tetrahydropyran-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindazole and 4-fluorobenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Introduction of Tetrahydropyran-2-YL Group: The intermediate compound is then reacted with tetrahydropyran-2-yl chloride under specific conditions to introduce the tetrahydropyran-2-yl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the indazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The presence of the tetrahydropyran-2-yl group allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indazole derivatives .
Scientific Research Applications
6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the indazole ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The tetrahydropyran-2-yl group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-4-fluoro-1-tetrahydropyran-2-YL-indazole include:
6-Chloro-4-fluoro-1-tetrahydropyran-2-yl-benzimidazole: A compound with a benzimidazole ring instead of an indazole ring.
6-Chloro-4-fluoro-1-tetrahydropyran-2-yl-pyrrole: A compound with a pyrrole ring instead of an indazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12ClFN2O |
|---|---|
Molecular Weight |
254.69 g/mol |
IUPAC Name |
6-chloro-4-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12ClFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
InChI Key |
PRXFVTXWHWTCOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)



![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)



![2-methylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13911108.png)
